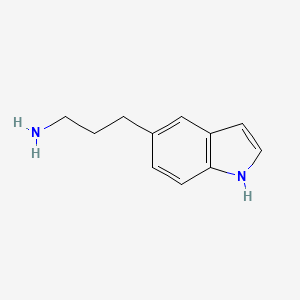

3-(1H-indol-5-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1000512-92-4 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(1H-indol-5-yl)propan-1-amine |

InChI |

InChI=1S/C11H14N2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8,13H,1-2,6,12H2 |

InChI Key |

VKEHESNSRNDKHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1h Indol 5 Yl Propan 1 Amine

Retrosynthetic Analysis and Key Precursors for 3-(1H-indol-5-yl)propan-1-amine

A retrosynthetic approach to this compound reveals two primary disconnection points, leading to key precursors. The first involves the disconnection of the propan-1-amine side chain from the indole (B1671886) core, suggesting precursors such as a 5-substituted indole and a three-carbon chain with a terminal amine or a functional group that can be converted to an amine. The second disconnection breaks the C-C bond within the side chain, pointing towards the introduction of a two-carbon or three-carbon unit onto the indole ring.

Synthesis of Indole-5-carbaldehyde and Related Indole Derivatives

A crucial precursor for many synthetic routes is indole-5-carbaldehyde. This compound can be synthesized from indole and ethyl formate (B1220265). chemicalbook.com In a typical procedure, indole is reacted with ethyl formate in the presence of zinc chloride to yield 5-formylindole. chemicalbook.com This aldehyde functionality serves as a versatile handle for further chemical modifications.

Another key intermediate is 5-bromoindole (B119039), which can be utilized in various cross-coupling reactions to introduce the desired side chain. The synthesis of such halo-indoles provides a strategic entry point for diversification. nih.govresearchgate.net

Elaboration of the Propan-1-amine Moiety

The construction of the propan-1-amine side chain can be achieved through several methods. One common approach involves the reaction of an indole derivative with a three-carbon synthon already containing a protected amine or a precursor functional group like a nitrile or a nitro group, which can be subsequently reduced to the amine.

For instance, the reaction of 5-methoxyindole (B15748) with 1,3-dibromopropane (B121459) followed by amination can yield a related N-alkylated indole amine. ontosight.ai While this example illustrates N-alkylation, similar principles can be applied for C-alkylation at the 5-position of the indole ring, which is more relevant for the target compound.

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various direct and indirect routes, each with its own set of advantages and limitations.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines. In the context of this compound, this strategy typically involves the reaction of a suitable indole-containing aldehyde or ketone with an amine source in the presence of a reducing agent.

A plausible route involves the preparation of 3-(1H-indol-5-yl)propanal, which can then undergo reductive amination with ammonia (B1221849) or a protected amine equivalent to furnish the target primary amine. The synthesis of the required aldehyde can be achieved through various methods, including the oxidation of the corresponding alcohol.

The versatility of reductive amination has been demonstrated in the synthesis of various indole derivatives. For example, reductive amination of indole-2,3-diones has been used to prepare 3-aminoindolin-2-ones. rsc.org Similarly, the reductive amination of indole-3-carbaldehyde derivatives has been employed in the synthesis of various biologically active molecules. nih.govgoogle.com The combination of B(C6F5)3 and NaBH4 has been shown to be an efficient system for the direct reductive amination of aldehydes, tolerating a wide range of functional groups. researchgate.net

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is another key transformation in the synthesis of indole derivatives, often used for the reduction of various functional groups or the saturation of the indole ring itself. While the complete hydrogenation of the indole nucleus to form indolines or octahydroindoles is a common application, selective hydrogenation is crucial for preserving the aromaticity of the indole core when targeting compounds like this compound. nih.govacs.org

In a synthetic sequence leading to the target compound, catalytic hydrogenation can be employed to reduce a nitrile or nitro group in a precursor like 3-(1H-indol-5-yl)propanenitrile or 1-(5-(3-nitropropyl)-1H-indole) to the desired primary amine. The choice of catalyst (e.g., Pt/C, Pd/C, Raney Nickel) and reaction conditions is critical to achieve the desired selectivity. nih.govrsc.org Asymmetric hydrogenation using chiral catalysts, such as Rhodium complexes with ligands like PhTRAP, has been successfully applied to N-protected indoles to produce chiral indolines with high enantioselectivity. researchgate.net Iridium-based catalysts have also been shown to be effective for the enantioselective hydrogenation of various indole derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.orgyoutube.com These reactions are particularly valuable for the functionalization of the indole nucleus in the synthesis of precursors for this compound. nih.gov

Heck Reaction: The Heck reaction allows for the coupling of an aryl or vinyl halide with an alkene. nih.govresearchgate.netnih.gov For instance, 5-bromoindole could be coupled with an appropriate alkene, such as allyl alcohol or a protected allylamine, to introduce the three-carbon side chain. Subsequent transformations would then be required to convert the double bond and the terminal functional group to the saturated amine. The regioselectivity of the Heck reaction on indole substrates can be controlled by the choice of ligands. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide. nih.govnih.govmychemblog.comyoutube.comlibretexts.org A 5-haloindole could be coupled with a boronic acid or ester containing the three-carbon propanamine synthon. For example, coupling 5-bromoindole with a suitably protected 3-aminopropylboronic acid derivative would directly install the desired side chain.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govmdpi.comacs.orgmdpi.comresearchgate.net 5-Iodoindole could be coupled with a protected propargylamine (B41283) derivative. The resulting alkyne could then be reduced to the corresponding saturated amine to yield the final product.

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, the Buchwald-Hartwig amination can be a key step in multi-step syntheses. nih.govresearchgate.netrsc.orgyoutube.comwikipedia.org For instance, if a precursor containing a leaving group on the propyl side chain is synthesized, this reaction could be used to introduce the amine functionality.

The following table summarizes the key palladium-catalyzed cross-coupling reactions and their potential application in the synthesis of precursors for this compound.

| Reaction | Substrates | Potential Application |

| Heck Reaction | 5-Haloindole + Alkene (e.g., Allylamine derivative) | Introduction of a three-carbon unsaturated side chain. |

| Suzuki Coupling | 5-Haloindole + Organoboron (e.g., 3-Aminopropylboronic acid derivative) | Direct installation of the propanamine side chain. |

| Sonogashira Coupling | 5-Haloindole + Terminal Alkyne (e.g., Propargylamine derivative) | Introduction of an unsaturated three-carbon side chain for subsequent reduction. |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Can be used in multi-step sequences to introduce the amine functionality. |

Click Chemistry Approaches for Analogous Scaffolds

Click chemistry, a concept introduced by K.B. Sharpless in 2001, offers a powerful tool for the rapid and efficient synthesis of complex molecules from simple building blocks. tcichemicals.com These reactions are characterized by high yields, simple reaction conditions, and the generation of minimal byproducts. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole linkage. eurekaselect.comidtdna.com This methodology has been successfully applied to the synthesis of various indolyl-triazole hybrids. eurekaselect.com

The versatility of click chemistry allows for the creation of large compound libraries by combining various alkynes and azides. tcichemicals.com This approach is particularly valuable in drug discovery and material science. tcichemicals.comlabmanager.com For instance, researchers have developed trivalent platforms that enable triple click chemistry, allowing for the synthesis of complex molecules with three distinct functional groups. labmanager.com These reactions can proceed selectively and in a one-pot fashion under suitable conditions. labmanager.com

While direct "click chemistry" synthesis of this compound is not explicitly detailed in the provided results, the principles of click chemistry are broadly applicable to the functionalization of the indole scaffold and the synthesis of analogous structures. For example, an azide-functionalized indole could be reacted with an alkyne-containing propyl-amine synthon, or vice-versa, to generate a triazole-linked analogue. The robustness of this reaction in aqueous solutions and its tolerance to a wide range of functional groups make it a highly attractive strategy. tcichemicals.comidtdna.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficient synthesis of this compound relies heavily on the careful optimization of reaction parameters. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the catalytic system employed.

Solvent Effects and Temperature Optimization

The selection of an appropriate solvent is critical in directing the outcome of a chemical reaction. Solvents can influence reactant solubility, reaction rates, and even the chemoselectivity of a transformation. For instance, in the synthesis of aryl-substituted 1,4-dihydroquinolines, changing the solvent from a less polar one to chlorobenzene (B131634) at a higher temperature was found to eliminate the formation of an unwanted byproduct. researchgate.net Similarly, the reactivity of lithium dialkylaminoborohydrides can be modulated by the solvent, with amination being favored in the presence of dioxane. latech.edu

Temperature also plays a pivotal role. While some reactions proceed efficiently at room temperature, others require heating to overcome activation barriers and achieve reasonable reaction rates. latech.edunih.gov However, elevated temperatures can sometimes lead to the formation of side products. researchgate.net Therefore, a careful balance must be struck to maximize the yield of the desired product. The optimization of these parameters is often achieved through factorial design experiments, which allow for the systematic evaluation of multiple variables simultaneously. rsc.org

Catalyst Selection and Loading

Catalysts are fundamental to many modern synthetic strategies for indole derivatives, enabling reactions that would otherwise be inefficient or impossible. nih.gov A wide array of catalysts, including transition metals, Lewis acids, Brønsted acids, and even amino acids, have been employed in indole synthesis and functionalization. nih.gov

For the alkylation of amines, "borrowing hydrogen" catalysis using iridium, ruthenium, or rhodium complexes has proven effective. whiterose.ac.uk These catalysts facilitate the N-alkylation of amines with alcohols. whiterose.ac.uk The choice of catalyst and any necessary additives can significantly impact the reaction's efficiency. whiterose.ac.uk For instance, B(C6F5)3 has been used as a catalyst for the direct C3 alkylation of indoles. acs.org The catalyst loading is another important parameter to optimize, as using the minimum effective amount of catalyst is both economically and environmentally beneficial.

Isolation and Purification Techniques

Once the synthesis is complete, the target compound must be isolated and purified from the reaction mixture. Common techniques include extraction, distillation, crystallization, and chromatography. mdpi.comnih.gov The choice of method depends on the physical properties of the desired product and the impurities present.

For amine compounds like this compound, purification can often be achieved by forming a salt, such as a hydrochloride salt, which can then be isolated by filtration and subsequently neutralized to yield the free amine. mdpi.com Recrystallization is another powerful purification technique for solid compounds, often yielding highly pure material. nih.gov Chromatographic methods, such as column chromatography, are also widely used to separate the desired product from byproducts and unreacted starting materials. eurekaselect.com

Stereoselective Synthesis and Chiral Resolution of Related Indolyl-Alkylamines

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have vastly different biological effects, the ability to synthesize a single enantiomer is of paramount importance in medicinal chemistry. libretexts.org

Stereoselective synthesis aims to produce a single enantiomer directly. One approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, a facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines has been achieved with high yield and excellent enantiopurity (over 99% e.e.) using a five-step sequence involving the condensation of a ketone with (R)-(+)-2-methyl-2-propanesulfinamide. scientific.net This method avoids the need for chiral separation. scientific.net

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.orgwikipedia.org A common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orgwikipedia.org Diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.orgwikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Common chiral resolving agents for amines include chiral acids like tartaric acid and mandelic acid. libretexts.org Enzymatic resolution, using lipases, offers another selective method for separating enantiomers of chiral amines. google.com

Functionalization and Derivatization Strategies for this compound

The this compound scaffold can be further modified to create a diverse range of derivatives with potentially new or enhanced biological activities. The indole ring and the primary amine group are the two primary sites for functionalization.

The indole nucleus is susceptible to electrophilic aromatic substitution, and various functional groups can be introduced at different positions on the ring. The C3 position of indole is particularly nucleophilic and readily undergoes alkylation. nih.gov Palladium-catalyzed reactions are also widely used for the functionalization of indoles. organic-chemistry.org

The primary amine of the propan-1-amine side chain is a versatile functional handle. It can undergo a variety of reactions, including:

Alkylation: Introduction of alkyl groups to the nitrogen atom.

Acylation: Reaction with acylating agents to form amides. A series of indolylalkylamides have been prepared from the corresponding acids. nih.gov

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound analogs, which is crucial for the development of new therapeutic agents. nih.gov

Modifications at the Amine Nitrogen

The primary amine functionality of this compound is a key site for chemical derivatization, allowing for the introduction of a diverse array of substituents through several fundamental reactions. These modifications are crucial for altering the compound's physicochemical properties.

N-Alkylation: The nitrogen atom can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can lead to over-alkylation, but this can be controlled. A more precise method is reductive amination. masterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comlibretexts.org This one-pot reaction is highly efficient for producing mono- or di-alkylated products. masterorganicchemistry.com

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is typically high-yielding and provides a straightforward method for introducing carbonyl-containing moieties.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. These derivatives are known for their stability and distinct chemical properties compared to their amide counterparts.

The following table summarizes key modifications at the amine nitrogen:

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN, pH ~5 | Secondary/Tertiary Amine |

| N-Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Amide |

| N-Sulfonylation | Sulfonyl Chloride, Base (e.g., Pyridine) | Sulfonamide |

Substitution Patterns on the Indole Ring System

The indole nucleus of this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the existing substituent at the C5 position and the electronic nature of the indole ring.

Electrophilic Aromatic Substitution: The preferred site for electrophilic attack on the indole ring is the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) through resonance without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.inquora.com When the C3 position is occupied, substitution may occur at other positions. For 5-substituted indoles, further electrophilic substitution can be directed to positions C2, C4, C6, or C7, depending on the reaction conditions and the directing effects of the existing C5-propylamine chain. bhu.ac.in Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation, though these often require carefully chosen reagents to avoid polymerization or side reactions under harsh acidic conditions. bhu.ac.in

N-Substitution of the Indole Ring: The indole nitrogen can also be functionalized.

N-Alkylation: Deprotonation of the indole NH with a strong base (e.g., NaH) followed by treatment with an alkyl halide introduces an alkyl group at the N1 position. Phase-transfer catalysis has also been employed for the N-alkylation of indole derivatives. researchgate.net

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, enable the formation of a bond between the indole nitrogen and an aryl group. mdpi.comnih.govorganic-chemistry.org These reactions typically employ a palladium or copper catalyst with a suitable ligand and base to couple the indole with an aryl halide or boronic acid. mdpi.comnih.gov

The table below outlines potential substitution patterns on the indole ring:

| Reaction Type | Position(s) | Reagents & Conditions | Product Type |

| Halogenation | C2, C3, C4, C6, C7 | e.g., NBS, NCS in CCl₄ | Halogenated Indole |

| Nitration | C2, C3, C4, C6, C7 | e.g., Benzoyl nitrate | Nitro-indole |

| N-Alkylation | N1 | Base (e.g., NaH), Alkyl Halide | N-Alkyl Indole |

| N-Arylation | N1 | Pd or Cu catalyst, Ligand, Base, Aryl Halide | N-Aryl Indole |

Linker Modifications and Chain Homologation

The propyl (-CH₂CH₂CH₂-) linker between the indole C5 position and the terminal amine group can also be a target for chemical modification, primarily through chain extension or shortening.

Chain Homologation: A key strategy for extending the three-carbon chain by one methylene (B1212753) unit is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org This multi-step process would begin with a precursor, 3-(1H-indol-5-yl)propanoic acid. The carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. organic-chemistry.org In the presence of a metal catalyst (like silver oxide, Ag₂O) and a nucleophile (such as water, alcohol, or an amine), the diazoketone undergoes a Wolff rearrangement to form a ketene (B1206846) intermediate. youtube.comlibretexts.org Trapping this ketene with ammonia would yield 4-(1H-indol-5-yl)butanamide, which can then be reduced to the target homologated amine, 4-(1H-indol-5-yl)butan-1-amine.

Chain Shortening: The synthesis of the corresponding ethylamine (B1201723) analog, 5-(2-aminoethyl)-1H-indole (5-hydroxytryptamine is a related structure), would involve starting from a different precursor, such as (1H-indol-5-yl)acetonitrile, followed by reduction.

Mechanistic Studies of Synthetic Pathways to this compound

The synthesis of this compound is not extensively detailed in dedicated studies, but its structure suggests that common methods for amine synthesis are applicable. A highly plausible and widely used pathway is the reduction of a corresponding nitrile or amide precursor.

Reduction of 3-(1H-indol-5-yl)propanenitrile: A common route to primary amines is the reduction of nitriles. The synthesis of this compound can be achieved by the reduction of 3-(1H-indol-5-yl)propanenitrile.

The mechanism of nitrile reduction using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) involves the following steps: chemistrysteps.comlibretexts.org

First Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon atom of the nitrile group (C≡N). This breaks the pi bond, forming an intermediate imine anion, which is stabilized by complexation with the aluminum species. libretexts.org

Second Hydride Attack: The intermediate imine salt is still susceptible to reduction. A second hydride ion attacks the imine carbon, breaking the remaining pi bond and resulting in a dianion intermediate where the nitrogen atom is bonded to the metal complex. libretexts.org

Aqueous Workup: The reaction is quenched by the addition of water or a dilute acid. This protonates the dianion, cleaving the nitrogen-metal bonds and yielding the final primary amine, this compound. chemistrysteps.comnumberanalytics.com

Alternative Synthetic Pathways:

Reduction of 3-(1H-indol-5-yl)propanamide: The corresponding amide can also be reduced to the primary amine using LiAlH₄. The mechanism involves the initial formation of a complex with the carbonyl oxygen, followed by hydride attack and eventual elimination of the oxygen atom.

Gabriel Synthesis: This method builds the primary amine from a suitable halide. It would start with 5-(3-halopropyl)-1H-indole, which reacts with potassium phthalimide. youtube.comnrochemistry.combyjus.comorganic-chemistry.org The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) (Ing-Manske procedure), to release the desired primary amine and the phthalhydrazide (B32825) byproduct. nrochemistry.comorgoreview.com This method is advantageous as it avoids the over-alkylation often seen with direct alkylation of ammonia. byjus.com

Theoretical and Computational Chemistry of 3 1h Indol 5 Yl Propan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), provide a way to investigate the electronic distribution and energy levels within a molecule, which are key to its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For the parent indole (B1671886) molecule, computational studies have been performed to determine its HOMO-LUMO energies. A theoretical investigation using DFT at the B3LYP/6-311++G(d,p) level of theory provides insights into these values. sigmaaldrich.com While specific values for 3-(1H-indol-5-yl)propan-1-amine are not present in the searched literature, the presence of an electron-donating propyl-amine group at the 5-position is expected to influence the electronic properties of the indole ring. Generally, alkyl groups are weakly electron-donating, which would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thus slightly decreasing the HOMO-LUMO gap compared to unsubstituted indole. A study on 3-substituted indoles showed that the HOMO-LUMO energy gap is influenced by the nature of the substituent on the phenyl ring. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Global Reactivity Descriptors (Illustrative for Indole Derivatives)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

This table presents the general formulas and significance of reactivity descriptors. Specific calculated values for this compound are not available in the reviewed literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack.

For an indole molecule, the region around the nitrogen atom of the pyrrole (B145914) ring typically shows a negative electrostatic potential, making it a site for protonation and hydrogen bonding. luc.edu In this compound, the primary amine group of the propanamine side chain would represent a significant region of negative potential, making it a likely site for interaction with electrophiles or for hydrogen bond donation. The indole nitrogen also contributes to the negative potential. The aromatic ring will have a delocalized electron cloud, with the specific potential influenced by the attached propanamine group.

The pKa value is a measure of the acidity or basicity of a compound. For this compound, there are two primary sites for protonation: the nitrogen of the indole ring and the nitrogen of the terminal amine group. The terminal primary amine is expected to be the more basic site.

Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent, often using implicit solvation models. researchgate.netwikipedia.org While specific pKa predictions for this compound were not found, we can look at related structures. The pKa of the conjugate acid of simple alkylamines is typically around 10-11. The basicity of the indole nitrogen is much lower, with the pKa of protonated indole being around -3.6. researchgate.net Therefore, in an aqueous solution, the propanamine side chain will be the primary site of protonation.

Predicted pKa Values for Related Functional Groups

| Functional Group | Predicted pKa Range |

|---|---|

| Alkylammonium ion (R-NH3+) | 10 - 11 |

This table provides typical pKa ranges for the functional groups present in this compound. Specific calculated values for the target molecule are not available in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) of a molecule and their dynamic behavior.

The propanamine side chain of this compound has several rotatable single bonds, leading to different spatial arrangements (rotamers). The key dihedral angles that define the conformation of this side chain are those around the C-C bonds of the propyl group.

Conformational analysis of similar aminoalkylindoles has been performed to understand their structure-activity relationships. future4200.comacs.org For this compound, different staggered conformations of the propyl chain would exist, with the relative energies of these conformers being influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the amine group and the indole ring. The extended (anti) conformation is often the lowest in energy, but gauche conformations can also be significantly populated at room temperature.

The indole ring itself is a planar and rigid aromatic system. Therefore, its own flexibility is limited. However, the orientation of the propanamine side chain relative to the indole ring is a key conformational feature. Molecular dynamics simulations of various indole derivatives have shown that while the core indole structure remains stable, the substituents can exhibit considerable flexibility. mdpi.com In the case of this compound, MD simulations would be able to model the dynamic movements of the propanamine side chain, including its folding back towards the indole ring or extending out into the solvent. These simulations provide a picture of the conformational ensemble of the molecule in a given environment.

Molecular Docking and Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Prediction of Binding Modes with Select Biological Macromolecules

The prediction of how this compound binds to biological macromolecules is a critical step in understanding its potential pharmacological activity. Molecular docking simulations can elucidate the specific binding modes of this compound within the active sites of various proteins. For instance, given its structural similarity to serotonin (B10506), key targets for docking studies would include serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT).

In a typical molecular docking workflow, the three-dimensional structure of this compound would be docked into the crystal structure of the target protein. The resulting binding poses would be ranked based on a scoring function, which estimates the binding affinity. The most favorable poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the indole ring of the ligand and aromatic residues in the protein's active site.

A hypothetical binding mode for this compound within a serotonin receptor might involve the protonated amine forming a salt bridge with an acidic residue (e.g., aspartate), while the indole ring engages in hydrophobic and aromatic interactions with surrounding residues.

Ligand-Protein Interaction Energetics (in silico)

Beyond simply predicting the binding pose, computational methods can provide quantitative estimates of the energetics of the ligand-protein interaction. These in silico calculations are crucial for ranking potential drug candidates and understanding the driving forces behind binding. Common methods for calculating interaction energetics include molecular mechanics-based scoring functions and more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods decompose the total binding free energy into various components, such as van der Waals interactions, electrostatic interactions, and solvation energies. This allows for a detailed understanding of which interactions contribute most significantly to the binding affinity.

Illustrative Ligand-Protein Interaction Energetics for this compound with a Hypothetical Target Receptor

| Interaction Component | Calculated Energy (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -42.5 |

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Chemical Reactivity and Metabolic Transformations

Computational tools can predict the chemical reactivity of a molecule and its likely metabolic fate in the body. For this compound, this involves identifying sites of potential metabolic modification and predicting the structures of the resulting metabolites. This is often achieved using rule-based systems that incorporate known biotransformation reactions or quantum mechanical calculations to determine the lability of different bonds.

Common metabolic pathways for indole-containing compounds include hydroxylation of the indole ring (at various positions), N-dealkylation, and oxidation of the alkylamine side chain. In silico models can predict the likelihood of these transformations by considering factors such as the accessibility of different atoms and the stability of the resulting intermediates. For instance, software can predict the potential for metabolism by cytochrome P450 enzymes. nih.gov

Predicted Metabolic Transformations of this compound

| Metabolic Reaction | Predicted Metabolite |

| Aromatic Hydroxylation | 3-(6-hydroxy-1H-indol-5-yl)propan-1-amine |

| N-deamination | 3-(1H-indol-5-yl)propan-1-ol |

| Side-chain oxidation | 3-(1H-indol-5-yl)propanoic acid |

This table presents predicted metabolites based on common pathways for similar compounds.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies

Chemoinformatics applies computational methods to analyze chemical data, while QSAR modeling seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a compound like this compound, chemoinformatics tools can be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., XlogP), and electronic properties. uni.luuni.lu These descriptors can then be used to build a QSAR model.

A QSAR study would involve synthesizing a series of analogues of this compound with systematic variations in their structure. The biological activity of these compounds would be measured, and a statistical model would be developed to correlate the changes in activity with the changes in the calculated molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug discovery efforts. While a specific QSAR model for this compound is not available, the principles of QSAR are widely applied to indole derivatives. semanticscholar.org

Molecular Interactions and Mechanistic Studies of 3 1h Indol 5 Yl Propan 1 Amine in Vitro and Pre Clinical Focus

Investigation of Receptor Binding Affinities (in vitro, specific molecular targets)

While direct receptor binding data for 3-(1H-indol-5-yl)propan-1-amine is not available, the indole (B1671886) nucleus is a common scaffold in many biologically active compounds, particularly those targeting serotonin (B10506) receptors.

The serotonin system is a key area of interest for indole-based compounds. For instance, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their affinity towards the 5-HT1A receptor. nih.gov Some of these compounds demonstrated high affinity, with Ki values in the low nanomolar range, indicating potent interaction with this receptor subtype. nih.gov Specifically, certain 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have shown high affinity for 5-HT1A receptors, with one compound exhibiting a Ki value of 0.4 nM. nih.gov Another related compound displayed multitargeting activity, binding to 5-HT1A receptors with a Ki of 1.3 nM. nih.gov

Regarding the 5-HT2A receptor, studies on other indole derivatives have shown varied affinities. For example, while some compounds show high selectivity for 5-HT1A, their affinity for 5-HT2A can be significantly lower. nih.gov Enantiomers of certain complex indole-based molecules have displayed pKi values for 5-HT2A receptors ranging from 5.80 to 6.38, which is considerably lower than their affinity for the 5-HT1A receptor. nih.gov This suggests that substitutions on the indole ring and its side chains play a crucial role in determining the selectivity for different serotonin receptor subtypes.

Table 1: 5-HT1A Receptor Binding Affinities of Related Indole Derivatives This table presents data for compounds structurally related to this compound, as direct data for the specified compound is unavailable.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative 1 | 5-HT1A | 0.4 | nih.gov |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative 2 | 5-HT1A | 1.3 | nih.gov |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative 1 | 5-HT1A | 2.3 | nih.gov |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative 2 | 5-HT1A | 3.2 | nih.gov |

Trace Amine-Associated Receptors (TAARs) are a family of G protein-coupled receptors that are activated by trace amines. ebi.ac.uk Given the structural similarity of this compound to endogenous trace amines like tryptamine, it is plausible that it could interact with TAARs. TAAR1, in particular, is activated by compounds such as tyramine (B21549) and β-phenylethylamine. ebi.ac.uk While direct binding studies of this compound on TAARs have not been reported, the structural relationship to known TAAR1 agonists suggests a potential for interaction. ebi.ac.uknih.gov It is also noteworthy that some TAAR subtypes have been identified as olfactory receptors for volatile amines. ebi.ac.uk

The vastness of the GPCR superfamily allows for the possibility of interactions with numerous other receptors. Without specific screening data for this compound, any discussion on other GPCR interactions remains speculative. The binding profile of a molecule is highly dependent on its specific chemical structure and stereochemistry, which dictates its fit within the binding pockets of different receptors.

Enzyme Inhibition and Activation Studies (in vitro, specific enzymes)

Similar to receptor binding, direct enzymatic studies on this compound are not available. However, research on related indole compounds provides a basis for potential interactions.

Monoamine oxidases are key enzymes in the metabolism of monoamine neurotransmitters. The indole scaffold is present in several known MAO inhibitors. For instance, studies on N-substituted indole-based analogs have identified potent and selective inhibitors of MAO-B. nih.gov One such derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited a competitive mode of inhibition with an inhibition constant (Ki) for MAO-B of 94.52 nM. nih.gov The selectivity of these compounds for MAO-B over MAO-A can be significant, with some derivatives showing high selectivity indices. nih.gov

Conversely, other indole derivatives, such as α-methyltryptamine (αMT), a structural analog of tryptamine, have been shown to be reversible inhibitors of MAO-A, with an IC50 value of 380 nM. wikipedia.org This highlights how modifications to the indole structure can shift the selectivity between the two MAO isoforms.

Table 2: MAO-B Inhibition by a Related Indole Derivative This table presents data for a compound structurally related to this compound, as direct data for the specified compound is unavailable.

| Compound | Enzyme | Inhibition Constant (Ki, nM) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 94.52 | Competitive | nih.gov |

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. The interaction of indole compounds with CYPs can be complex, involving both inhibition and induction. For example, delavirdine, an N-substituted indole derivative, is a known inhibitor of the CYP3A4 isozyme. wikipedia.org In contrast, indole-3-carbinol, another indole compound, has been shown to induce the expression of CYP1A1 in both the colon and liver. nih.gov

The potential for this compound to interact with CYP enzymes would depend on its specific structure and how it is recognized by the active sites of different CYP isoforms. Without experimental data, it is difficult to predict whether it would act as a substrate, inhibitor, or inducer of any particular CYP enzyme. Such interactions are critical to understand as they can significantly influence the metabolism and potential drug-drug interactions of the compound. nih.gov

Structure-Activity Relationship (SAR) Studies Based on Chemical Modifications of this compound

The therapeutic potential of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For this compound, these studies have systematically explored how modifications to its three main components—the indole ring, the alkyl chain, and the amine group—influence its biological activity.

Impact of Indole Ring Substitutions on Binding Affinity

The indole nucleus is a common scaffold in many biologically active compounds. Modifications to this ring system in this compound have been shown to have a profound impact on its binding affinity to various protein targets. The position, size, and electronic nature of substituents can either enhance or diminish the compound's interaction with a receptor's binding pocket.

For instance, research has indicated that introducing small, electron-withdrawing groups at certain positions on the indole ring can lead to more potent binding. Conversely, the addition of bulky substituents may cause steric hindrance, thereby reducing affinity.

| Indole Ring Substitution | Position of Substitution | General Impact on Binding Affinity |

| Halogen (e.g., Fluoro, Chloro) | C4, C6 | Often increases affinity through halogen bonding and altered electronics. |

| Methyl | N1 | Can modulate selectivity and affinity depending on the target. |

| Methoxy | C2 | May decrease affinity due to steric bulk. |

Influence of Alkyl Chain Length and Branching on Molecular Interactions

The propyl chain linking the indole ring and the amine group plays a crucial role in positioning the key pharmacophoric elements for optimal interaction with a biological target. Studies have demonstrated that the length of this alkyl chain is critical.

Altering the chain length, either by shortening it to an ethyl group or extending it to a butyl group, often results in a significant loss of potency. This suggests that the three-carbon spacer provides the ideal distance and conformational flexibility for the terminal amine to engage with its binding site. Branching on the alkyl chain, for example, by adding a methyl group, can also negatively affect activity by introducing conformational constraints.

| Alkyl Chain Modification | Effect on Molecular Interactions |

| Shortening to two carbons | Generally leads to a significant decrease in binding affinity. |

| Lengthening to four carbons | Often results in reduced potency. |

| Introduction of a methyl branch | Can introduce unfavorable steric interactions and reduce conformational flexibility. |

Role of Amine Functionalization in Receptor Selectivity

The primary amine of this compound is a key feature, typically forming a crucial ionic bond or hydrogen bond with an acidic amino acid residue in the target protein. Functionalization of this amine group is a common strategy to modulate receptor selectivity and pharmacokinetic properties.

Converting the primary amine to a secondary or tertiary amine by N-alkylation can alter the compound's binding profile, sometimes leading to enhanced selectivity for a particular receptor subtype. However, larger N-substituents can also introduce steric clashes. Acylation of the amine group, which neutralizes its basicity, generally leads to a complete loss of activity, highlighting the importance of the positive charge for binding.

| Amine Functionalization | Impact on Receptor Selectivity |

| N-methylation (Secondary amine) | Can alter selectivity profile, sometimes enhancing it for specific targets. |

| N,N-dimethylation (Tertiary amine) | Often reduces affinity due to increased steric bulk and altered hydrogen bonding capacity. |

| N-acetylation | Typically abolishes activity by neutralizing the essential basic character. |

Cellular Uptake and Efflux Mechanisms (in vitro)

For a compound to exert its effect on intracellular targets, it must first cross the cell membrane. The cellular uptake and efflux of this compound are critical determinants of its intracellular concentration and, therefore, its biological activity. In vitro studies using cell cultures are employed to investigate these transport mechanisms.

Given its physicochemical properties, including its lipophilicity and its basic amine group which is protonated at physiological pH, this compound is likely to cross cell membranes via a combination of passive diffusion and carrier-mediated transport. It may be a substrate for organic cation transporters (OCTs), which facilitate the uptake of positively charged molecules.

Conversely, the compound may also be recognized by efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively extrude substrates from the cell, which can be a mechanism of drug resistance. Research is ongoing to characterize the specific transporters involved in the cellular disposition of this compound.

Investigation of Intracellular Signaling Pathways (molecular level)

Upon entering the cell and binding to its molecular target, this compound can initiate a cascade of intracellular signaling events. The specific pathway that is modulated depends on the nature of the target protein.

If the target is a G-protein coupled receptor (GPCR), for example, binding of the compound could lead to the activation or inhibition of adenylyl cyclase, resulting in changes in cyclic AMP (cAMP) levels. Alternatively, it could stimulate phospholipase C, leading to the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate downstream protein kinases and trigger a cellular response.

Metabolic Pathways and Biotransformation of 3 1h Indol 5 Yl Propan 1 Amine Excluding Human Clinical Data

In Vitro Metabolic Stability and Metabolite Profiling

In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are standard tools for assessing the metabolic stability and identifying the metabolites of new chemical entities. For 3-(1H-indol-5-yl)propan-1-amine, it is anticipated that incubation with these systems would reveal a moderate to high clearance rate, primarily driven by Phase I and subsequent Phase II metabolic reactions.

Identification of Phase I Biotransformation Pathways (e.g., hydroxylation, deamination)

Phase I metabolism introduces or exposes functional groups, typically increasing the hydrophilicity of the compound and preparing it for Phase II conjugation. For this compound, the primary Phase I pathways are predicted to be deamination of the propanamine side chain and hydroxylation of the indole (B1671886) ring.

Deamination: The primary amine group of the propanamine side chain is a prime target for oxidative deamination by monoamine oxidases (MAO). wikipedia.orgnih.gov This reaction would yield an unstable aldehyde intermediate, 3-(1H-indol-5-yl)propanal. This aldehyde can then be further metabolized through oxidation to 3-(1H-indol-5-yl)propanoic acid by aldehyde dehydrogenase (ALDH) or reduced to 3-(1H-indol-5-yl)propan-1-ol by alcohol dehydrogenase (ADH) or aldo-keto reductases (AKRs). nih.govnih.gov

Hydroxylation: The indole nucleus is susceptible to aromatic hydroxylation by cytochrome P450 (CYP) enzymes. nih.govmdpi.com Given that the 5-position is substituted, hydroxylation could occur at various other positions on the indole ring, such as C2, C4, C6, or C7, leading to the formation of several isomeric monohydroxylated metabolites. The specific position of hydroxylation would be determined by the regioselectivity of the involved CYP isoforms.

N-Oxidation: The primary amine could also undergo N-oxidation to form the corresponding hydroxylamine, although this is generally considered a minor pathway for primary amines compared to deamination. nih.gov

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite | Metabolic Reaction | Enzyme Family |

| 3-(1H-indol-5-yl)propanal | Oxidative Deamination | Monoamine Oxidase (MAO) |

| 3-(1H-indol-5-yl)propanoic acid | Oxidation of Aldehyde | Aldehyde Dehydrogenase (ALDH) |

| 3-(1H-indol-5-yl)propan-1-ol | Reduction of Aldehyde | Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR) |

| Hydroxylated this compound | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

| N-hydroxy-3-(1H-indol-5-yl)propan-1-amine | N-Oxidation | Cytochrome P450 (CYP) / Flavin-containing Monooxygenase (FMO) |

Characterization of Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates their excretion.

Glucuronidation: The hydroxylated metabolites of this compound are expected to be excellent substrates for UDP-glucuronosyltransferases (UGTs). This would result in the formation of O-glucuronides at the site of hydroxylation on the indole ring. osti.govnih.gov If the alcohol metabolite, 3-(1H-indol-5-yl)propan-1-ol, is formed, it could also be a substrate for glucuronidation.

Sulfation: In addition to glucuronidation, the hydroxylated metabolites could also undergo sulfation by sulfotransferases (SULTs) to form sulfate conjugates. The relative contribution of glucuronidation versus sulfation would depend on the specific isomeric hydroxylated metabolite and the in vitro system used. nih.gov

Enzyme-Mediated Metabolic Transformations (specific enzymes, e.g., CYP, MAO)

The metabolism of this compound is likely mediated by a specific set of enzymes.

Monoamine Oxidase (MAO): MAO-A is the primary isoenzyme responsible for the metabolism of tryptamine and other similar monoamines. wikipedia.orgnih.govbohrium.com It is therefore highly probable that MAO-A is the key enzyme catalyzing the deamination of this compound.

Cytochrome P450 (CYP): Several CYP isoforms are known to be involved in the metabolism of tryptamine analogs. Based on studies of similar compounds, CYP2D6, CYP1A2, CYP2C9, CYP2C19, and CYP2B6 are potential candidates for the hydroxylation of the indole ring of this compound. nih.govcore.ac.ukresearchgate.net The specific isoforms involved would need to be confirmed using recombinant human CYP enzymes and specific chemical inhibitors.

Table 2: Predicted Enzymes Involved in the Metabolism of this compound

| Metabolic Reaction | Specific Enzyme(s) |

| Oxidative Deamination | MAO-A |

| Aromatic Hydroxylation | CYP2D6, CYP1A2, CYP2C9, CYP2C19, CYP2B6 (putative) |

| Glucuronidation | Various UGT isoforms |

| Sulfation | Various SULT isoforms |

Comparison of Metabolic Profiles Across Different In Vitro Systems

The metabolic profile of this compound would likely vary depending on the in vitro system employed, reflecting the different complement of metabolic enzymes in each system.

Liver Microsomes: These preparations are rich in CYP enzymes and UGTs. Therefore, incubation with liver microsomes would be expected to primarily yield hydroxylated metabolites and their corresponding glucuronide conjugates. Deamination products might be less prominent unless the MAO present in the microsomal preparation is highly active.

S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, including MAO, ALDH, ADH, and SULTs. Consequently, a more complete metabolic profile, including deamination products (aldehyde, acid, and alcohol) and sulfate conjugates, would be expected from incubations with the S9 fraction.

Recombinant Enzymes: The use of specific recombinant MAO and CYP isoforms would be crucial for definitively identifying the enzymes responsible for the primary metabolic pathways of deamination and hydroxylation, respectively.

Chemical Synthesis of Predicted Metabolites for Validation Studies

To confirm the identity of the metabolites detected in in vitro incubations, authentic chemical standards are required. The synthesis of the predicted metabolites of this compound would be a necessary step for validation.

The synthesis of hydroxylated derivatives of this compound could be approached through several established methods for the functionalization of the indole ring. nih.govumich.edunih.govnih.gov For example, electrophilic aromatic substitution reactions could be employed to introduce a hydroxyl group at a specific position on a protected indole precursor, followed by the elaboration of the propanamine side chain.

The deamination products, such as 3-(1H-indol-5-yl)propanoic acid and 3-(1H-indol-5-yl)propan-1-ol, could be synthesized from a suitable 5-substituted indole starting material through standard organic chemistry transformations. These synthetic standards would then be used to confirm the identity of the metabolites observed in mass spectrometry and chromatography analyses of the in vitro samples by comparing their retention times and fragmentation patterns.

Analytical Research Methodologies for 3 1h Indol 5 Yl Propan 1 Amine and Its Derivatives

Chromatographic Method Development for Separation and Purification

Chromatographic techniques are fundamental in isolating and purifying 3-(1H-indol-5-yl)propan-1-amine and its related compounds from complex mixtures, such as reaction media or biological matrices. The choice of method depends on the specific properties of the analytes and the goals of the analysis.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of indole (B1671886) derivatives due to its versatility and high resolving power. lcms.cz

Reverse-Phase HPLC (RP-HPLC) is frequently the method of choice. In this technique, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. For amine-containing compounds like this compound, pH control of the mobile phase is critical to ensure good peak shape and retention. chromatographyonline.com Ion-pairing agents, such as 1-hexanesulfonic acid, can be added to the mobile phase to improve the retention and separation of isomeric aromatic amines. researchgate.net

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase and a nonpolar mobile phase. While less common for amine analysis, it can be advantageous for separating isomers or when dealing with compounds that are highly soluble in nonpolar organic solvents.

Chiral HPLC is essential for the separation of enantiomers of chiral indole derivatives. rsc.orgnih.gov This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. nih.govchiralpedia.com Common CSPs include Chiralpak AD and Chiralcel OD. nih.gov The determination of enantiomeric excess is a critical application of chiral HPLC in asymmetric synthesis. rsc.orgnih.gov

| HPLC Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Reverse-Phase (RP-HPLC) | C18 | Acetonitrile/Water with buffer | General separation and purification |

| Ion-Pair RP-HPLC | C18 | Methanol/Phosphate buffer with 1-hexanesulfonic acid researchgate.net | Separation of amine isomers researchgate.net |

| Chiral HPLC | Chiralpak AD, Chiralcel OD nih.gov | Varies depending on CSP and analyte | Enantiomeric separation rsc.orgnih.govnih.gov |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For many indole amines, derivatization is necessary to increase their volatility and improve their chromatographic properties. sigmaaldrich.com

Derivatization often involves acylating the amine and hydroxyl groups, for instance, to form pentafluoropropionyl derivatives, which are highly sensitive to electron capture detection (ECD). nih.gov Another common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

GC coupled with a mass spectrometer (GC-MS) allows for both separation and identification of the compounds based on their mass spectra. nih.govnih.gov This combination is highly specific and can be used for the simultaneous assay of multiple indole metabolites at picogram levels. nih.gov

| Parameter | Example Condition 1 (for tert-butylamine) | Example Condition 2 (for diisopropyl-ethylamine) |

| Column | DB-5MS | DB-5MS |

| Carrier Gas | Helium | Helium |

| Flow Rate | 0.88 mL/min | 1.00 mL/min |

| Oven Program | Initial 40°C, ramp 2°C/min to 46°C, then 40°C/min to 280°C | Initial 60°C, ramp 2°C/min to 80°C, then 40°C/min to 280°C |

| Injection Port Temp. | 200°C | 260°C |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| MS Source Temp. | 250°C | 280°C |

| MS Interface Temp. | 280°C | 260°C |

| Adapted from a study on various amines. researchgate.net |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both HPLC and GC for the analysis of natural products, including indole alkaloids. researchgate.netthieme-connect.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like an alcohol. thieme-connect.com This technique offers several advantages, including faster analysis times and reduced organic solvent consumption. researchgate.netnih.gov

SFC is particularly well-suited for the separation of thermally labile and complex mixtures of alkaloids. nih.govcolab.ws The use of different stationary phases, such as those with ethylpyridine or diol functionalities, allows for the optimization of selectivity. colab.wsnih.gov When coupled with tandem mass spectrometry (SFC-MS/MS), it provides a powerful tool for the extraction, separation, and characterization of indole alkaloids from complex samples. researchgate.netnih.gov

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for determining the chemical structure of this compound and its derivatives, as well as for their quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.

1D NMR (¹H and ¹³C NMR) provides fundamental information about the molecular structure. For instance, in a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, the ¹H NMR spectrum shows characteristic signals for the indoline (B122111) ring, the methylene (B1212753) group, and the amine protons. mdpi.com The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure. mdpi.comrsc.org

Advanced 2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule, confirming the structural assignment.

Solid-state NMR can be employed to study the polymorphic forms of these compounds. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly affect the physical properties of a compound. Solid-state NMR can differentiate between these polymorphs by detecting differences in the local chemical environments of the nuclei in the solid state.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of a molecule, which can be used to determine its elemental formula. mdpi.com This is a crucial step in identifying a new or unknown compound.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of ions. researchgate.net In a tandem MS experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can be used to differentiate between isomers. The fragmentation patterns of indole derivatives are often characterized by specific cleavages of the side chain. researchgate.net

Quantitative LC-MS/MS Method Development involves coupling liquid chromatography with tandem mass spectrometry. This has become the gold standard for the quantitative analysis of drugs and metabolites in biological fluids due to its high selectivity and sensitivity. nih.govnih.govcoresta.org A stable isotope-labeled internal standard is often used to ensure accuracy and precision. The method involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.gov For example, a method for a related indole derivative used the transition m/z 776.4 → 387.2 for the derivatized analyte. nih.gov Predicted collision cross-section (CCS) values can also aid in the identification of adducts in mass spectrometry. uni.lu

| MS Technique | Information Obtained | Example Application |

| High-Resolution MS (HRMS) | Accurate mass and elemental composition mdpi.com | Structure confirmation of newly synthesized compounds mdpi.com |

| Tandem MS (MS/MS) | Fragmentation pathways and structural information researchgate.net | Isomer differentiation and structural elucidation researchgate.net |

| LC-MS/MS | Quantitative analysis in complex matrices nih.govnih.gov | Pharmacokinetic studies nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a molecular fingerprint, allowing for structural confirmation by identifying its key functional groups: the indole ring, the secondary amine within the ring, the primary amine on the side chain, and the aliphatic propyl linker.

The IR spectrum of an indole derivative is characterized by several distinct absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The primary amine (NH₂) of the propanamine side chain will exhibit symmetric and asymmetric stretching vibrations, usually between 3300 and 3400 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring and the aliphatic propyl chain are observed between 2850 and 3100 cm⁻¹.

Raman spectroscopy provides complementary information. The indole ring breathing modes are particularly prominent in Raman spectra, often appearing as strong bands in the fingerprint region (below 1600 cm⁻¹). mdpi.com For instance, the in-phase and out-of-phase breathing modes of the indole ring are typically found around 760 cm⁻¹ and 1010 cm⁻¹, respectively. mdpi.com The N-H bending mode of the indole ring can also be identified. mdpi.com Computational studies, often using Density Functional Theory (DFT), are frequently employed alongside experimental data to achieve a more precise assignment of vibrational modes. rsc.orgnih.gov

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Indole N-H | Stretching | 3400 - 3500 | 3400 - 3500 | Medium-Sharp (IR) |

| Amine N-H | Asymmetric/Symmetric Stretch | 3300 - 3400 | 3300 - 3400 | Medium (IR) |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium-Strong (Raman) |

| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 | Strong (IR/Raman) |

| Amine N-H | Bending (Scissoring) | 1590 - 1650 | 1590 - 1650 | Medium-Strong (IR) |

| C=C Ring | Stretching | 1450 - 1600 | 1450 - 1600 | Variable (IR), Strong (Raman) |

| Indole Ring | Breathing Modes | - | ~760, ~1010 | Strong (Raman) |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is employed to study the electronic transitions within the indole chromophore of this compound. The indole ring system gives rise to characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions.

Typically, the UV spectrum of indole derivatives displays two main absorption bands, historically labeled as the ¹La and ¹Lb bands. researcher.life The ¹Lb band, which is the lower energy transition, often shows a distinct vibrational fine structure and appears around 270-290 nm. The ¹La band is a higher energy, more intense transition, usually found around 210-220 nm. researcher.lifemdpi.com The position and intensity of these bands are sensitive to the substitution pattern on the indole ring and the polarity of the solvent. researchgate.net For this compound, the electron-donating character of the alkylamine group attached at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

This technique is also a straightforward and reliable method for determining the concentration of the compound in a solution, provided it is the only absorbing species at the selected wavelength. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant for the compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration. This method is widely used for quantitative analysis in various applications. nih.govnih.govwikipedia.org

Table 2: Typical Electronic Transitions for Indole Derivatives

| Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) | Description |

|---|---|---|---|

| ¹Lb | 270 - 290 | 4,000 - 7,000 | Lower energy π → π* transition, often with vibrational structure. |

| ¹La | 210 - 220 | 20,000 - 50,000 | Higher energy, intense π → π* transition. |

Electrochemical Analytical Techniques

Electrochemical methods are highly sensitive and provide valuable information about the redox properties of molecules like this compound.

Voltammetric techniques, particularly cyclic voltammetry (CV), are used to investigate the oxidation and reduction behavior of electroactive species. The indole nucleus is susceptible to oxidation, and this process can be readily studied at various electrode surfaces, such as glassy carbon electrodes. researchgate.netnih.gov

The electrochemical oxidation of indole and its derivatives is typically an irreversible, pH-dependent process. researchgate.net For this compound, the oxidation would primarily involve the electron-rich indole moiety. The initial step is the transfer of one or two electrons from the indole ring to the electrode surface, forming a radical cation or dication, which then undergoes subsequent chemical reactions, such as dimerization or reaction with solvent/electrolyte species. rsc.org The presence of the propyl-amine substituent at the 5-position will influence the oxidation potential. Generally, electron-donating groups make the indole ring easier to oxidize, resulting in a lower (less positive) oxidation potential compared to the parent indole.

By studying the relationship between peak currents and potentials with scan rate and pH, detailed mechanistic information about the electron transfer process and subsequent chemical reactions can be elucidated. mdpi.comnih.gov

Table 3: Representative Oxidation Potentials for Indole Compounds

| Compound | Working Electrode | pH | Oxidation Potential (Epa vs. Ag/AgCl) |

|---|---|---|---|

| Indole-3-acetic acid | Glassy Carbon | 7.0 (Physiological) | ~ +0.6 V to +0.8 V |

| Tryptophan | Glassy Carbon | 7.0 (Physiological) | ~ +0.6 V |

| 5-Hydroxytryptamine (Serotonin) | Carbon Fiber | 7.4 | ~ +0.6 V to +0.8 V |

| This compound (Expected) | Glassy Carbon | 7.0 | ~ +0.5 V to +0.7 V |

Note: Potentials are approximate and can vary significantly with experimental conditions.

The development of electrochemical sensors offers a rapid, sensitive, and often low-cost approach for the detection and quantification of specific analytes. For indoleamines like this compound, sensors can be designed based on their electrochemical oxidation. nih.govrsc.org

To enhance sensitivity and selectivity, and to mitigate issues like electrode fouling from oxidation products, the working electrode is often chemically modified. nih.gov Common modification strategies include the use of nanomaterials like carbon nanotubes or graphene, which increase the electrode surface area and promote faster electron transfer. nih.gov Polymers can also be electrodeposited on the electrode surface to create a selective recognition layer. nih.gov For instance, a disposable sensor for indole-3-acetic acid was developed using a nanocomposite of reduced graphene oxide and poly(safranine T), which significantly enhanced the current signal. nih.gov

A ratiometric electrochemical sensor, which uses an internal reference molecule like ferrocene, can improve accuracy by providing a built-in correction for environmental variations. rsc.org Such sensor designs could be adapted for the specific and sensitive detection of this compound in various matrices.

Crystallographic Studies (X-ray diffraction of single crystals for structural verification)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous confirmation of the molecular structure of this compound, assuming a suitable single crystal can be grown.

The analysis of the diffraction pattern yields detailed information on bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would confirm the planarity of the indole ring, the conformation of the propyl-amine side chain, and the connectivity of all atoms.

Furthermore, crystallographic studies reveal how molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonds and π–π stacking. nih.govacs.org In the crystal lattice of this compound, strong hydrogen bonds are expected to form between the N-H groups of the indole ring and the primary amine with nitrogen or oxygen atoms of adjacent molecules. The planar indole rings may also engage in π–π stacking interactions, where the aromatic rings align face-to-face or in an offset manner. acs.org This information is crucial for understanding the solid-state properties of the material and its potential polymorphic forms.

Table 4: Representative Crystallographic Data for an Indole Derivative

| Parameter | Typical Value / Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c dimensions defining the unit cell |

| Indole N-C Bond Lengths (Å) | ~1.35 - 1.40 |

| Indole C=C Bond Lengths (Å) | ~1.36 - 1.42 |

| Aliphatic C-C Bond Lengths (Å) | ~1.52 - 1.54 |

| Hydrogen Bond (N-H···N) Distance (Å) | ~2.8 - 3.2 |

| π–π Stacking Distance (Å) | ~3.4 - 3.8 |

Note: These are generalized values; specific data would be obtained from the X-ray diffraction experiment.

Role of 3 1h Indol 5 Yl Propan 1 Amine As a Chemical Scaffold in Academic Research

Design Principles for Indole-Amine Based Chemical Libraries

The construction of chemical libraries around the 3-(1H-indol-5-yl)propan-1-amine core is guided by established principles of medicinal chemistry, aimed at optimizing potency, selectivity, and drug-like properties.

Bioisosterism and Scaffold Hopping: A primary strategy involves the application of bioisosterism, where parts of the molecule are replaced with other chemical groups that retain similar physical or chemical properties, thereby maintaining or enhancing biological activity. nih.gov For the indole-amine scaffold, this can involve:

Indole (B1671886) Core Modifications: Replacing the indole ring with bioisosteric equivalents like indazole, benzimidazole, or other fused heterocyclic systems to probe the importance of the indole nitrogen and its hydrogen-bonding capacity. acs.org For instance, indazoles have been successfully used as indole bioisosteres in the development of serotonin (B10506) 5-HT3 receptor antagonists. acs.org

Side Chain Alterations: The propanamine chain can be constrained into cyclic structures, such as a cyclopropane (B1198618) ring, as seen in the design of Lysine Specific Demethylase 1 (LSD1) inhibitors based on an indolin-5-yl-cyclopropanamine core. nih.govresearchgate.net

Amine Group Substitution: The primary amine can be derivatized to secondary or tertiary amines, amides, or other nitrogen-containing functional groups to modulate basicity (pKa), lipophilicity, and hydrogen bonding potential, which can significantly impact target binding and pharmacokinetic properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: SAR is systematically explored by creating a matrix of derivatives where different positions of the this compound scaffold are modified. Key positions for derivatization include:

The nitrogen of the propanamine side chain.

The nitrogen of the indole ring (N1 position).

The C2, C3, C4, C6, and C7 positions of the indole ring.

For example, in a series of monoamine reuptake inhibitors based on a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold, substitutions on the indole moiety were explored to improve potency and selectivity for the norepinephrine (B1679862) transporter over the serotonin transporter. researchgate.netnih.gov Similarly, studies on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine (B1682287) oxidase inhibitors revealed that introducing a hydrophobic group on the indole nitrogen was essential for inhibitory activity. nih.gov

Privileged Scaffold-Based Design: The indole nucleus is a well-known privileged scaffold. nih.gov Design strategies often combine this core with other pharmacophores to create hybrid molecules with novel or dual activities. For instance, combining the 4-indole and 2-arylaminopyrimidine skeletons led to the development of anti-inflammatory agents. nih.gov This principle can be applied to the this compound core to generate libraries targeting kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways.